tropomyosin-4

Cardiomyocyte Differentiation Sarcomeric Transcriptomics iPSC Models

Tropomyosin-4 (TPM4), encoded by the TPM4 gene, is an actin-binding coiled-coil protein belonging to the tropomyosin family. In mammals, four TPM genes (TPM1, TPM2, TPM3, and TPM4) generate over 40 isoforms via alternative splicing and promoter usage, each exhibiting distinct tissue distribution and functional specialization.

Molecular Formula C7H16N2
Molecular Weight 0
CAS No. 164638-24-8
Cat. No. B1170905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametropomyosin-4
CAS164638-24-8
Molecular FormulaC7H16N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tropomyosin-4 (TPM4, CAS 164638-24-8) – Baseline Overview for Scientific Procurement


Tropomyosin-4 (TPM4), encoded by the TPM4 gene, is an actin-binding coiled-coil protein belonging to the tropomyosin family [1]. In mammals, four TPM genes (TPM1, TPM2, TPM3, and TPM4) generate over 40 isoforms via alternative splicing and promoter usage, each exhibiting distinct tissue distribution and functional specialization [2]. TPM4 uniquely heterodimerizes with beta-chain TPM2 and demonstrates non-redundant roles in terminal platelet formation and early-stage ovarian cancer biomarker elevation, differentiating it from its paralogs [3].

Tropomyosin-4 (TPM4) Procurement Rationale: Why Generic Tropomyosin Substitution Fails


Tropomyosin isoforms are not functionally interchangeable. Despite shared actin-binding domains, TPM4 exhibits isoform-specific expression hierarchies, unique heterodimerization preferences, and distinct genetic knockout phenotypes. For instance, in human iPSC-derived cardiomyocytes, TPM4α ranks as the least abundant sarcomeric transcript (TPM1α > TPM1κ > TPM2α > TPM1μ > TPM3α > TPM4α) [1]. Crucially, TPM4 insufficiency causes macrothrombocytopenia with normal other blood counts—a phenotype not recapitulated by TPM1, TPM2, or TPM3 deficiencies—demonstrating a nonredundant, dosage-sensitive role in terminal platelet biogenesis [2]. The quantitative evidence below establishes TPM4's unique procurement value for applications requiring isoform-specific targeting.

Tropomyosin-4 (TPM4) Quantitative Differentiation Evidence: Head-to-Head Isoform Comparisons


TPM4α Transcript Abundance in Human Cardiomyocytes Ranks Lowest Among Six Sarcomeric Isoforms

During human iPSC differentiation into cardiomyocytes, qRT-PCR analysis at Day 20 revealed TPM4α as the least abundant sarcomeric tropomyosin transcript among six isoforms quantified, with a rank order of TPM1α > TPM1κ > TPM2α > TPM1μ > TPM3α > TPM4α [1]. This low abundance contrasts with TPM4's elevated expression in other tissues (e.g., platelets, ovary), underscoring its tissue-specific regulatory architecture [2].

Cardiomyocyte Differentiation Sarcomeric Transcriptomics iPSC Models

TPM4 Nonredundant Requirement for Terminal Platelet Formation: Dose-Dependent Macrothrombocytopenia

ENU-induced missense mutations in Tpm4 caused dose-dependent macrothrombocytopenia in mice, with platelet counts dropping to 103 and 128 x10^9/L in human carriers of truncating variants (normal range: 150-450 x10^9/L), while all other blood cell counts remained normal [1]. TPM4 knockdown in human megakaryocytes significantly reduced proplatelet-forming cells without affecting CD41/CD42 maturation markers [2]. This phenotype is unique to TPM4 among tropomyosin genes.

Platelet Biogenesis Megakaryocyte Biology Hematology

TPM4 Plasma Protein Levels Increase 2-Fold Specifically in Stage 2 Ovarian Cancer

In a 2D-DIGE analysis of pooled plasma from ovarian cancer patients, TPM4 expression increased by 2-fold in Stage 2 disease before returning to normal levels in Stage 3, distinguishing it from other stage-specific markers like apolipoprotein A1 [1]. In contrast, TPM1, TPM2, and TPM3 show consistent elevation across stages or different expression kinetics, making TPM4 uniquely suited for early-stage detection.

Ovarian Cancer Biomarkers Early Detection Clinical Proteomics

TPM4 Isoform Tpm4.1 Exhibits Distinct Structural Instability Compared to Tpm2.1

Comparative biophysical analysis of Tpm4.1 and Tpm2.1 isoforms revealed that Tpm4.1 displays reduced thermal stability and altered actin polymerization kinetics, attributed to sequence variations in alternatively spliced regions [1]. This differential stability profile—not observed in Tpm2.1 or Tpm1.1—suggests TPM4's functional specialization in dynamic cytoskeletal remodeling contexts.

Protein Stability Actin Polymerization Structural Biology

TPM4 Generates Distinct Sarcomeric and Cytosolic Isoforms via Unique Alternative Splicing Patterns

Unlike TPM1, TPM2, and TPM3, which each generate multiple sarcomeric isoforms, the TPM4 gene produces only one confirmed sarcomeric isoform (TPM4α) alongside several cytosolic variants (TPM4δ, TPM4ε) with distinct N-terminal extensions and tissue distributions [1]. In humans, TPM4α expression is cardiac-enriched, whereas TPM4δ protein (~28 kDa) is absent from adult heart despite transcript detection [2]. This limited sarcomeric repertoire contrasts with TPM1's two sarcomeric isoforms (TPM1α, TPM1κ) and TPM2/TPM3's single sarcomeric isoforms, highlighting TPM4's unique regulatory complexity.

Alternative Splicing Isoform Diversity Gene Regulation

Tropomyosin-4 (TPM4) Procurement Scenarios: Evidence-Backed Applications


Inherited Platelet Disorder Diagnostic Screening

Based on the nonredundant role of TPM4 in terminal platelet biogenesis (Evidence Item 2), TPM4-specific antibodies and recombinant proteins are essential for diagnostic genetic screening of patients with unexplained macrothrombocytopenia. The BRIDGE consortium identified TPM4 as a diagnostic-grade Tier 1 gene, and functional assays require isoform-pure TPM4 to distinguish TPM4-related disorders from other platelet cytoskeletal defects [1].

Ovarian Cancer Early Detection Assay Development

TPM4's 2-fold Stage 2-specific plasma elevation (Evidence Item 3) positions it as a candidate biomarker for early ovarian cancer detection. Procurement of TPM4-specific monoclonal antibodies validated for serum/plasma ELISA or multiplex immunoassays enables development of stage-stratified diagnostic panels [1].

Cardiomyocyte Differentiation and Sarcomerogenesis Modeling

In human iPSC-derived cardiomyocyte studies, TPM4α ranks lowest in transcript abundance among six sarcomeric isoforms (Evidence Item 1). Researchers studying thin filament assembly require TPM4α-specific reagents to accurately quantify its contribution without cross-reactivity from dominant TPM1α [1].

Actin Polymerization and Cytoskeletal Dynamics Studies

TPM4 isoforms (e.g., Tpm4.1) exhibit distinct effects on actin polymerization initiation and elongation compared to Tpm2.1 and Tpm1.1 (Evidence Item 4). In vitro actin cosedimentation and pyrene-actin fluorescence assays demand isoform-pure recombinant TPM4 to dissect isoform-specific regulatory mechanisms [1].

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